

# Application Notes and Protocols for In Vivo Biodistribution Studies with Gold-198

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo biodistribution studies using the radioisotope **Gold-198** (198 Au). The information compiled herein is intended to guide researchers in the design, execution, and analysis of preclinical studies involving 198 Au-labeled nanoparticles and other radiolabeled agents.

# Introduction to Gold-198 for In Vivo Imaging and Biodistribution

**Gold-198** is a radioisotope of gold that undergoes beta decay to stable Mercury-198 (<sup>198</sup>Hg) with a half-life of 2.69 days.[1] It emits both beta particles and gamma radiation, making it suitable for therapeutic applications and quantitative biodistribution studies.[1][2] The gamma emission (primarily at 411.8 keV) allows for non-invasive imaging using techniques like Single Photon Emission Computed Tomography (SPECT), while the beta emission can be harnessed for radiotherapy.[2][3] The ability to incorporate <sup>198</sup>Au into the crystal lattice of gold nanoparticles provides a stable radiolabel for tracking their fate in vivo.[4][5]

Understanding the biodistribution of <sup>198</sup>Au-labeled nanoparticles is critical for the development of new cancer therapies and diagnostic agents.[6][7] These studies reveal how the nanoparticles are absorbed, distributed, metabolized, and excreted (ADME), providing



essential data on their efficacy and potential toxicity. Key factors influencing biodistribution include nanoparticle size, shape, and surface chemistry.[4][8]

# Production and Synthesis of <sup>198</sup>Au-Labeled Nanoparticles

The production of <sup>198</sup>Au-labeled nanoparticles typically involves a two-step process: the production of the <sup>198</sup>Au radioisotope followed by the synthesis of the nanoparticles.

#### **Production of Gold-198**

**Gold-198** is produced by neutron activation of stable Gold-197 (<sup>197</sup>Au).[2] High-purity gold foils are irradiated in a nuclear reactor.[2][4] The <sup>197</sup>Au nucleus captures a neutron to become <sup>198</sup>Au.

### Synthesis of H<sup>198</sup>AuCl<sub>4</sub> (Chloroauric Acid)

The activated <sup>198</sup>Au foil is then dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form radioactive chloroauric acid (H<sup>198</sup>AuCl<sub>4</sub>).[2][4] This precursor is then used in the synthesis of <sup>198</sup>Au-labeled nanoparticles.

### Synthesis of 198 Au Nanoparticles

Various methods can be employed for the synthesis of <sup>198</sup>Au nanoparticles. A common method is the citrate reduction of H<sup>198</sup>AuCl<sub>4</sub>.[2][9]

Protocol for Citrate Reduction Synthesis of 198Au Nanoparticles:

- Prepare a 0.1 mM solution of H<sup>198</sup>AuCl<sub>4</sub> in a three-neck flask equipped with a reflux condenser.[2]
- Add 100 μL of 1 M NaOH to the solution.[2][9]
- Heat the solution to boiling (80-90°C) with constant stirring.[2]
- Rapidly inject 5 mL of 34 mM sodium citrate into the boiling solution.[2]
- Observe the color change from light yellow to wine-red, which indicates nanoparticle formation.[2][9]



- Continue the reaction for an additional 7-10 minutes.
- Allow the solution to cool to room temperature.
- The resulting nanoparticles can then be surface-modified, for example, with polyethylene glycol (PEG) for improved stability and circulation time in vivo.[2][4]

# **Experimental Protocols for In Vivo Biodistribution Studies**

The following protocols outline the key steps for conducting in vivo biodistribution studies of <sup>198</sup>Au-labeled nanoparticles in a murine tumor model.

#### **Animal Model**

- Species: BALB/c mice are commonly used.[4][5]
- Tumor Model: EMT6 (breast cancer) or PC-3 (prostate cancer) cells can be implanted subcutaneously to establish tumors.[2][4] Tumor growth should be monitored until they reach a suitable size for the study.[2]
- Ethics: All animal experiments must be conducted in accordance with relevant guidelines and approved by an institutional animal ethics committee.[2]

### Administration of <sup>198</sup>Au Nanoparticles

Intravenous (Tail Vein) Injection:

- Ensure the <sup>198</sup>Au nanoparticle solution is sterile and well-dispersed. Sonication can be used to break up any aggregates.[10]
- Anesthetize the mouse using an appropriate method (e.g., inhaled isoflurane).[4][5]
- Warm the mouse's tail using a heat lamp or warm water to dilate the tail veins, aiding in visualization.[10][11]
- Load the desired volume of the nanoparticle solution (typically 100-200  $\mu$ L) into a syringe with a 27-30G needle.[10]



- Insert the needle into one of the lateral tail veins at a shallow angle.[10]
- Slowly inject the solution. If resistance is felt, the needle may not be in the vein.[11]
- After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[10]

#### Intratumoral Injection:

- Anesthetize the mouse as described above.
- Directly inject the <sup>198</sup>Au nanoparticle solution into the tumor using a syringe with an appropriate gauge needle.[12]

## **Imaging and Biodistribution Analysis**

#### SPECT/CT Imaging:

• At predetermined time points post-injection (e.g., 3 hours), mice can be imaged using a SPECT/CT scanner to visualize the whole-body distribution of the <sup>198</sup>Au nanoparticles.[2]

Quantitative Biodistribution Analysis (Gamma Counting):

- At selected time points (e.g., 1, 6, 24 hours, or 21 days), humanely euthanize the mice. [4][5]
- Dissect the organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, bone, muscle, brain, and tumor).[2][4]
- Weigh each organ or tissue sample.[4]
- Measure the radioactivity in each sample using a gamma counter.[2][4]
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[2]

#### **Data Presentation**

Quantitative biodistribution data should be presented in clear, structured tables to facilitate comparison between different nanoparticle formulations, time points, and administration routes.



Table 1: Biodistribution of PEG-Stabilized <sup>198</sup>Au Nanoparticles after Intratumoral Injection in PC-3 Tumor-Bearing Mice (21 days post-injection)[2]

| Organ     | %ID/g |
|-----------|-------|
| Blood     | 0.04  |
| Heart     | 0.02  |
| Lungs     | 0.04  |
| Liver     | 0.63  |
| Kidneys   | 0.03  |
| Spleen    | 0.13  |
| Stomach   | 0.00  |
| Intestine | 0.00  |
| Pancreas  | 0.01  |
| Bone      | 0.04  |
| Muscle    | 0.00  |
| Brain     | 0.00  |
| Bladder   | 0.00  |
| Tumor     | 10.07 |

Table 2: Biodistribution of PEGylated <sup>198</sup>Au Nanospheres after Intravenous Injection in EMT6 Tumor-Bearing Mice[4][5]



| Organ     | %ID/g (1 hour) | %ID/g (6 hours) | %ID/g (24 hours) |
|-----------|----------------|-----------------|------------------|
| Blood     | 20.1           | 15.3            | 1.8              |
| Heart     | 1.2            | 0.9             | 0.2              |
| Lungs     | 2.5            | 1.8             | 0.5              |
| Liver     | 15.8           | 18.2            | 20.5             |
| Spleen    | 10.1           | 12.5            | 15.3             |
| Kidneys   | 1.9            | 1.5             | 0.8              |
| Stomach   | 0.5            | 0.4             | 0.1              |
| Intestine | 0.8            | 0.6             | 0.2              |
| Bone      | 0.9            | 0.7             | 0.3              |
| Muscle    | 0.4            | 0.3             | 0.1              |
| Brain     | 0.1            | 0.1             | 0.0              |
| Tumor     | 2.1            | 11.5            | 23.2             |

Table 3: Biodistribution of PEGylated <sup>198</sup>Au Nanodisks after Intravenous Injection in EMT6 Tumor-Bearing Mice[4][5]



| Organ     | %ID/g (1 hour) | %ID/g (6 hours) | %ID/g (24 hours) |
|-----------|----------------|-----------------|------------------|
| Blood     | 16.5           | 9.7             | 0.5              |
| Heart     | 0.9            | 0.6             | 0.1              |
| Lungs     | 2.1            | 1.5             | 0.4              |
| Liver     | 20.3           | 25.1            | 28.9             |
| Spleen    | 15.2           | 18.9            | 22.1             |
| Kidneys   | 1.5            | 1.1             | 0.6              |
| Stomach   | 0.4            | 0.3             | 0.1              |
| Intestine | 0.6            | 0.4             | 0.1              |
| Bone      | 0.7            | 0.5             | 0.2              |
| Muscle    | 0.3            | 0.2             | 0.1              |
| Brain     | 0.1            | 0.1             | 0.0              |
| Tumor     | 1.5            | 4.4             | 6.8              |

### **Visualizations**

## **Experimental Workflow for In Vivo Biodistribution Study**





Click to download full resolution via product page

Caption: Workflow for a typical in vivo biodistribution study of <sup>198</sup>Au nanoparticles.



## Logical Relationship of Factors Influencing Biodistribution



Click to download full resolution via product page

Caption: Key nanoparticle properties influencing in vivo biodistribution outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gold-198 Wikipedia [en.wikipedia.org]
- 2. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]







- 5. pubs.acs.org [pubs.acs.org]
- 6. Radiosynthesis of Stable 198Au-Nanoparticles by Neutron Activation of ανβ3-Specific AuNPs for Therapy of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significant effect of size on the in vivo biodistribution of gold composite nanodevices in mouse tumor models PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New gold-198 nanoparticle synthesis to be used in cancer treatment | Brazilian Journal of Radiation Sciences [bjrs.org.br]
- 10. Tail Vein and Oral Injection of Gold Nanoparticle Solutions in Mice: Protocols, Methods, and Best Practices | Nanopartzâ<sup>lino</sup>¢ [nanopartz.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Biodistribution Studies with Gold-198]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156924#in-vivo-biodistribution-studies-with-gold-198]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com